Acetaminophen Glutathione Disodium Salt

Description

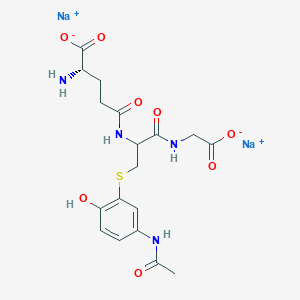

Acetaminophen Glutathione Disodium Salt (APAP-GSH) (CAS 64889-81-2) is a glutathione conjugate of acetaminophen (APAP), formed during the detoxification of the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI). Under normal conditions, APAP is primarily metabolized via glucuronidation and sulfation. However, in overdose scenarios, cytochrome P450-mediated oxidation generates NAPQI, which covalently binds to cellular proteins, causing hepatotoxicity. APAP-GSH is produced when glutathione (GSH) neutralizes NAPQI, a critical detoxification step .

Structurally, APAP-GSH comprises APAP linked to glutathione (γ-glutamyl-cysteinyl-glycine) via a thioether bond, with two sodium ions stabilizing the disodium salt form (Molecular Formula: C₁₈H₂₂N₄Na₂O₈S; Molecular Weight: 500.43 g/mol) . It is widely utilized as a reference standard in toxicology and pharmacokinetic studies to quantify APAP metabolites and assess glutathione depletion in experimental models .

Properties

Molecular Formula |

C₁₈H₂₂N₄Na₂O₈S |

|---|---|

Molecular Weight |

500.43 |

Synonyms |

L-γ-Glutamyl-S-[5-(acetylamino)-2-hydroxyphenyl]-L-cysteinylglycine Disodium Salt; 3-(Glutathion-S-yl)acetaminophen Disodium Salt; 3-Glutathionylacetaminophen Disodium; Acetaminophen-glutathione Adduct Disodium; |

Origin of Product |

United States |

Scientific Research Applications

Liver Injury Prevention

Studies have demonstrated that acetaminophen glutathione disodium salt can significantly reduce liver injury markers in animal models subjected to acetaminophen overdose. For instance, research indicates that enhancing glutaredoxin-1 expression can alleviate acetaminophen-induced liver injury by decreasing oxidative stress and NAPQI formation .

Clinical Case Studies

A notable case report described a patient with massive acetaminophen poisoning treated with a combination therapy including N-acetylcysteine and hemodialysis. The introduction of this compound in similar clinical settings could enhance detoxification processes and improve patient outcomes .

| Case Study | Details |

|---|---|

| Massive Acetaminophen Poisoning | A 64-year-old woman treated with high-dose N-acetylcysteine and hemodialysis; potential for this compound as an adjunct therapy . |

Oxidative Stress Mitigation

Acetaminophen-induced oxidative stress is a critical factor in hepatotoxicity. The administration of this compound has been shown to restore cellular redox balance by replenishing reduced glutathione levels, thereby protecting against cellular damage .

Diagnostic Tool

Emerging research suggests that measuring acetaminophen-protein adducts in circulation can serve as a diagnostic marker for acetaminophen-induced liver injury. This compound may play a role in this context by facilitating the clearance of these adducts from the body .

Comparison with Similar Compounds

Comparison with Similar Compounds

APAP-GSH is part of a network of metabolites and related compounds involved in APAP metabolism, detoxification, and toxicity. Below is a detailed comparison:

Structural and Functional Comparisons

Metabolic Pathway Context

- APAP-GSH vs. APAP-CYS/APAP-NAC : APAP-GSH is the initial conjugate formed when GSH neutralizes NAPQI. This is subsequently hydrolyzed to APAP-CYS (cysteine conjugate) and further acetylated to APAP-NAC (mercapturate) for urinary excretion . APAP-GSH levels directly reflect hepatic glutathione availability and detoxification capacity .

- APAP-GSH vs. Sulfate/Glucuronide Conjugates: Sulfation and glucuronidation dominate under normal APAP doses, but these pathways saturate during overdose, shifting metabolism toward NAPQI generation. APAP-GSH thus becomes critical in overdose-induced toxicity models .

- APAP-GSH vs.

Key Research Findings

Commercial and Research Relevance

APAP-GSH is commercially available as a high-purity reference standard (e.g., Santa Cruz Biotechnology, Toronto Research Chemicals) for analytical studies . Its price ranges from $343.00 (1 mg) to $2,191.00 (10 mg), reflecting its niche application in specialized research . In contrast, compounds like APAP-Sulfate and Glutathione Sodium Salt are more widely used in both basic research and clinical contexts due to their broader roles in detoxification and therapeutics.

Preparation Methods

Generation of NAPQI

NAPQI is synthesized by oxidizing acetaminophen under alkaline conditions. In a typical procedure, 0.428 g of acetaminophen is suspended in 100 mL of dry chloroform, followed by the addition of 2.2 g of freshly prepared silver oxide (Ag₂O). The mixture is stirred vigorously to facilitate oxidation, filtered to remove residual solids, and the resulting NAPQI solution is collected. The use of anhydrous chloroform and freshly prepared Ag₂O ensures minimal hydrolysis of NAPQI, which is highly reactive and prone to degradation.

Conjugation with Glutathione

The NAPQI solution is then added dropwise to a 0.1 M sodium phosphate buffer (pH 7.4) containing 0.857 g of dissolved glutathione. The reaction proceeds at room temperature for 3 hours, during which NAPQI undergoes nucleophilic attack by the sulfhydryl group of GSH, forming the thioether bond characteristic of AGDS. The pH of the buffer is critical; deviations from 7.4 reduce conjugation efficiency due to altered glutathione reactivity.

Purification and Isolation

Post-reaction, the mixture is evaporated at 40°C to remove water, and the residue is stirred in methanol to precipitate unreacted starting materials. The crude product is purified via column chromatography using Silica Gel 60 as the stationary phase and a methanol-water (9:1 v/v) mobile phase. Fractions containing AGDS are identified via thin-layer chromatography (TLC), pooled, and evaporated to yield the final product. The disodium salt form is obtained by adjusting the pH to neutrality with sodium hydroxide and lyophilizing the solution.

Table 1: Key Parameters for Chemical Synthesis of AGDS

| Parameter | Condition/Value | Source |

|---|---|---|

| Acetaminophen oxidation | Ag₂O in chloroform, RT | |

| GSH conjugation | 0.1 M phosphate, pH 7.4 | |

| Purification | Silica Gel 60, MeOH:H₂O 9:1 | |

| Yield (crude) | Not reported | – |

In Vitro Metabolic Production Using Hepatocyte Models

AGDS is also generated enzymatically in hepatocyte systems, mimicking physiological detoxification pathways. MetMax human hepatocytes (MMHHs) and conventional cryopreserved human hepatocytes (CCHHs) have been compared for their capacity to produce AGDS.

Hepatocyte Incubation Protocol

Hepatocytes (1 × 10⁶ cells/mL) are incubated with acetaminophen (10–200 µM) in Krebs-Henseleit buffer at 37°C under 5% CO₂. Metabolism is terminated by adding acetonitrile, and samples are centrifuged to remove cellular debris. AGDS is quantified via liquid chromatography-tandem mass spectrometry (LC-MS/MS) using multiple reaction monitoring (MRM) transitions specific to the conjugate.

Time- and Concentration-Dependent Formation

AGDS production increases linearly with incubation time, peaking at 240 minutes. At 10 µM acetaminophen, MMHHs generate approximately 600% more AGDS than CCHHs after 4 hours, highlighting enhanced metabolic activity in the former. Elevated acetaminophen concentrations (200 µM) further amplify this difference, suggesting MMHHs’ superior capacity to handle toxic loads.

Table 2: AGDS Formation in Hepatocyte Models

| Acetaminophen (µM) | Incubation Time (min) | AGDS (nmol/mg protein) | Model | Source |

|---|---|---|---|---|

| 10 | 30 | 12.3 ± 1.2 | MMHHs | |

| 10 | 240 | 98.7 ± 8.5 | MMHHs | |

| 10 | 240 | 16.4 ± 2.1 | CCHHs | |

| 200 | 240 | 450.2 ± 35.6 | MMHHs |

Analytical Validation of Synthesis Products

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

AGDS is characterized using reverse-phase LC-MS/MS with electrospray ionization (ESI). Chromatographic separation employs a C18 column (2.1 × 50 mm, 1.7 µm) and a gradient of 0.1% formic acid in water (A) and acetonitrile (B). AGDS elutes at 2.8 minutes, with MRM transitions m/z 500.4 → 304.1 (quantifier) and 500.4 → 179.0 (qualifier). Internal standards (e.g., acetaminophen-d₄) are used to correct for matrix effects.

Purity Assessment

Nuclear magnetic resonance (NMR) spectroscopy confirms the disodium salt structure, with characteristic shifts at δ 2.02 ppm (acetyl group) and δ 3.8–4.3 ppm (glutathione backbone). Purity exceeds 95% in commercially available batches, as verified by high-performance liquid chromatography (HPLC).

Challenges and Optimizations

Q & A

Q. What analytical methods are recommended for detecting Acetaminophen Glutathione Disodium Salt as a synthetic impurity in Acetaminophen preparations?

To detect and quantify this compound as an impurity, researchers should employ high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) . This compound (CAS 64889-81-2) is typically identified using isotopic or structural analogs as reference standards, such as deuterated derivatives (e.g., Acetaminophen-d3 Glucuronide Sodium Salt) to enhance detection accuracy in complex matrices like biological samples or pharmaceutical formulations . For calibration, use certified reference materials (e.g., TRC A161223) with validated purity (>98%) to ensure reproducibility .

Q. How is this compound utilized as an internal standard in pharmacokinetic studies?

This compound serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows. Its structural similarity to Acetaminophen metabolites allows precise quantification of parent drugs and conjugates in plasma or urine. For example, deuterated analogs (e.g., Acetaminophen-d3 Glucuronide Sodium Salt) are used to correct for matrix effects and ionization efficiency variations . Ensure consistent preparation of stock solutions in phosphate-buffered saline (PBS) at neutral pH to avoid degradation .

Q. What are the key considerations in preparing this compound solutions for in vitro oxidative stress assays?

Prepare solutions in oxygen-free buffers (e.g., Tris-HCl, pH 7.4) to prevent auto-oxidation. Use freshly degassed water and store aliquots at -80°C under argon to maintain stability. For redox activity assays, combine with glutathione reductase (e.g., 168 units/mg protein) and NADPH to monitor thiol-disulfide exchange kinetics. Validate concentrations via spectrophotometric quantification at 412 nm using Ellman’s reagent .

Advanced Research Questions

Q. What experimental approaches are used to study the redox interactions between this compound and glutathione-dependent enzymes?

Design coupled enzyme assays to investigate its role in glutathione redox cycles. For example:

- Glutathione reductase (GR) activity : Mix 0.1 mM compound with 0.2 mM NADPH and 1 U/mL GR in PBS (pH 7.4). Monitor NADPH oxidation at 340 nm to calculate reaction rates .

- Thiol-disulfide exchange kinetics : Use stopped-flow spectroscopy to measure real-time interactions with reduced glutathione (GSH) under varying pH (6.5–8.0) .

Contradictions in redox potentials can arise from buffer composition (e.g., ammonium sulfate in enzyme suspensions), necessitating strict control of ionic strength .

Q. How can researchers resolve contradictions in reported stability data of this compound under varying pH conditions?

Conduct accelerated stability studies across pH gradients (1.0–12.0) at 25°C and 40°C. Use HPLC to quantify degradation products (e.g., free glutathione or acetaminophen adducts). Data inconsistencies often stem from:

Q. What mechanistic pathways lead to the formation of this compound during Acetaminophen synthesis?

This impurity forms via nucleophilic conjugation between acetaminophen’s electrophilic quinone intermediate and glutathione’s thiol group. Key factors include:

- Reaction conditions : High pH (>9.0) and elevated temperatures (>60°C) favor glutathione activation .

- Catalysts : Transition metals (e.g., Fe³⁺) accelerate oxidation of GSH to GSSG, promoting disulfide bond formation .

Validate pathways using isotopic tracers (e.g., ¹³C-labeled glutathione) and LC-MS/MS to track adduct formation in synthetic mixtures .

Methodological Notes

- Reference Standards : Use TRC A161223 (this compound) with ≥95% purity for quantitative studies .

- Data Reproducibility : Report detailed protocols for buffer preparation, instrument parameters (e.g., LC column type, MS ionization mode), and statistical validation (e.g., R² for calibration curves) .

- Contradiction Mitigation : Replicate experiments under controlled oxygen levels (<1 ppm) and validate results against multiple detection methods (e.g., fluorescence, UV-Vis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.